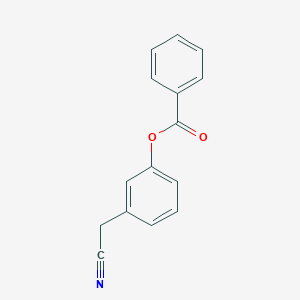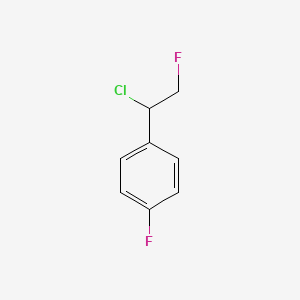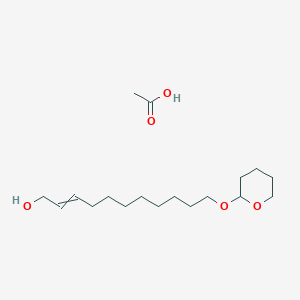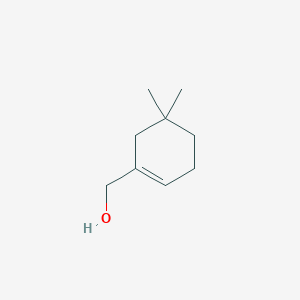
2-Isocyanatoethen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanatoethen-1-one is an organic compound characterized by the presence of an isocyanate group (N=C=O) attached to an ethenone (C=O) moiety. This compound is known for its high reactivity, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isocyanatoethen-1-one can be synthesized through several methods. One common approach involves the reaction of primary amines with phosgene, resulting in the formation of isocyanates . Another method includes the addition of isocyanic acid to alkenes . These reactions typically require controlled conditions to ensure the safe handling of reactive intermediates.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phosgene, a hazardous chemical that necessitates stringent safety measures . Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, have also been explored .
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyanatoethen-1-one undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: Reacts with water to produce carbon dioxide and amines.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Alcohols and Amines: Used in addition reactions to form urethanes and ureas, respectively.
Water: Involved in hydrolysis reactions.
Catalysts: Often employed in polymerization reactions to control the reaction rate and product properties.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Result from polymerization reactions.
Aplicaciones Científicas De Investigación
2-Isocyanatoethen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Isocyanatoethen-1-one involves its high reactivity towards nucleophiles. The isocyanate group (N=C=O) is electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water . This reactivity allows it to form stable urethane and urea linkages, which are essential in the production of polyurethanes and other polymers .
Comparación Con Compuestos Similares
Similar Compounds
2-Isocyanatoethyl methacrylate: Contains both an isocyanate and a methacrylate group, making it highly reactive and useful in polymerization reactions.
Vinyl isocyanate: Another isocyanate compound used in polymer chemistry.
Uniqueness
2-Isocyanatoethen-1-one is unique due to its combination of an isocyanate group with an ethenone moiety, which imparts distinct reactivity and versatility in chemical synthesis .
Propiedades
Número CAS |
113366-01-1 |
|---|---|
Fórmula molecular |
C3HNO2 |
Peso molecular |
83.05 g/mol |
InChI |
InChI=1S/C3HNO2/c5-2-1-4-3-6/h1H |
Clave InChI |
OVCQZLNWRVYUHT-UHFFFAOYSA-N |
SMILES canónico |
C(=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)

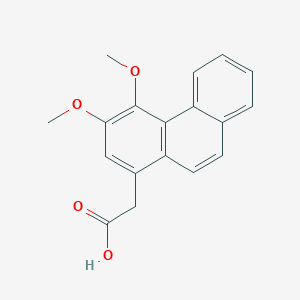
![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)

![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)

